Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate
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Overview
Description
Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate is a heterocyclic compound that contains both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the heterocyclic rings can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromoimidazo[4,3-b][1,3,4]thiadiazole-7-carboxylate
- Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate is unique due to the specific arrangement of the imidazole and thiazole rings, which can impart distinct chemical and biological properties. Its bromine atom also allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7BrN2O2S |
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Molecular Weight |
275.12 g/mol |
IUPAC Name |
ethyl 7-bromoimidazo[5,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)5-3-14-7-6(9)10-4-11(5)7/h3-4H,2H2,1H3 |
InChI Key |
GGFWTQJSLQQTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC2=C(N=CN12)Br |
Origin of Product |
United States |
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